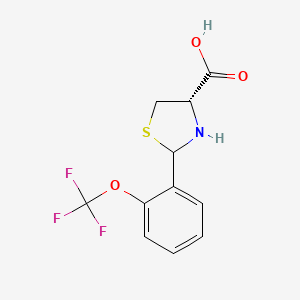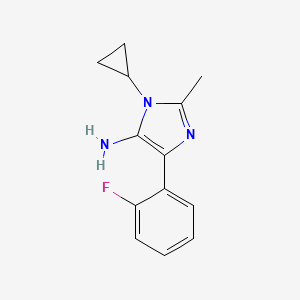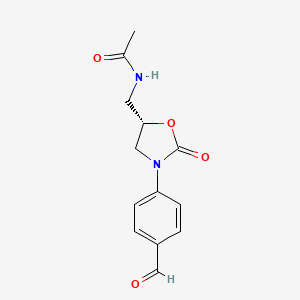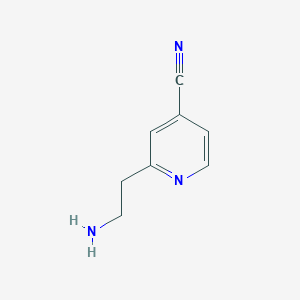![molecular formula C10H11ClN2O B11813088 5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11813088.png)
5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol It is a derivative of benzo[d]isoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine typically involves the reaction of 5-chlorobenzo[d]isoxazole with isopropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
5-Chlorobenzo[d]isoxazole+Isopropylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-isobutylbenzo[d]isoxazol-3-amine
- 5-Chloro-N-methylbenzo[d]isoxazol-3-amine
- 5-Chloro-N-ethylbenzo[d]isoxazol-3-amine
Uniqueness
5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine is unique due to its specific isopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
5-chloro-N-propan-2-yl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C10H11ClN2O/c1-6(2)12-10-8-5-7(11)3-4-9(8)14-13-10/h3-6H,1-2H3,(H,12,13) |
InChI Key |
LJNRSKKXZLGJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NOC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)
